3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid
Description
3-(2-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at position 3 with a 2-cyanophenyl group and at position 5 with a carboxylic acid moiety. This structure combines aromatic, electron-withdrawing (cyano), and hydrophilic (carboxylic acid) functionalities, making it a versatile intermediate in medicinal chemistry and drug design.
Properties
CAS No. |
1695964-04-5 |
|---|---|
Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-3-1-2-4-8(7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15) |
InChI Key |
SOQCSFOJRNPTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NOC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-cyanobenzaldehyde with hydroxylamine hydrochloride can yield the desired oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- CAS Number: 1695964-04-5
- Molecular Formula: C₁₁H₆N₂O₃
- Molecular Weight: 214.18 g/mol
- IUPAC Name: 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid
Structural Features:
The compound features an oxazole ring and a cyano group attached to a phenyl ring, which contribute to its reactivity and biological activity.
Chemistry
This compound serves as a fundamental building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:
- Oxidation: Modifying the compound to introduce additional functional groups.
- Reduction: Altering the cyano group or other functionalities to create amines or alcohols.
- Substitution Reactions: Engaging in electrophilic or nucleophilic substitutions at various positions on the molecule.
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Oxidation | Introduces functional groups | Carboxylic acids, ketones |
| Reduction | Modifies cyano group | Amines, alcohols |
| Substitution | Electrophilic/nucleophilic substitutions | Diverse products depending on conditions |
Biology
In biological research, this compound is utilized as a probe for studying enzyme interactions and biochemical assays. Its ability to participate in hydrogen bonding enhances its role in modulating protein activity and specificity.
Case Study: Enzyme Interaction
A study demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
Materials Science
The compound is also explored for developing new materials with tailored properties. Its unique combination of functional groups allows for the design of polymers and other materials that exhibit specific mechanical or thermal characteristics.
Application Example:
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Positional Isomerism and Electronic Effects
The 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid () is a positional isomer of the target compound. For example, the 3-cyano derivative has a predicted collision cross-section of 163.9 Ų (Experimental CCS: 164.3 Ų), which may differ from the 2-cyano analog due to steric and electronic variations .
Core Heterocycle Modifications
Replacing the 1,2-oxazole core with a 1,2,4-oxadiazole () introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and metabolic stability. The oxadiazole analog, 5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, may exhibit distinct pharmacokinetic profiles compared to the oxazole-based compound .
Substituent Functional Groups
- Methoxycarbonyl vs.
- Dihydro-oxazole Derivatives : Compounds like 3-(3-chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid () feature a partially saturated oxazole ring, which may confer conformational rigidity and alter metabolic stability compared to fully aromatic analogs .
Bioactive Substituents
The pyrazole-chlorine substituent in 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid () introduces a heterocyclic moiety known for interactions with kinase targets. This modification highlights the role of hybrid heterocycles in designing kinase inhibitors or anti-inflammatory agents .
Biological Activity
3-(2-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Properties
Research has shown that derivatives of oxazole compounds exhibit a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, such as breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
- Antimicrobial Activity : Some studies have reported antibacterial properties against specific strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .
- Enzyme Inhibition : There is evidence suggesting that oxazole derivatives can inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and is a target for gout treatment .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against MCF-7 and U-937 cell lines with IC50 values ranging from 0.65 to 2.41 µM. Flow cytometry analysis revealed that these compounds induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Effects
Another study focused on the antibacterial activity of oxazole derivatives against clinical isolates. The synthesized compounds exhibited notable activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 3-(2-cyanophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The oxazole core can be synthesized via cyclocondensation of β-keto esters with nitriles under acidic conditions (e.g., H₂SO₄) . The 2-cyanophenyl substituent is introduced via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid precursors. The carboxylic acid group at position 5 is typically formed by oxidizing a methyl substituent with KMnO₄ under controlled pH (acidic or basic) to avoid over-oxidation . Key factors affecting yield include temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxazole ring and substituents. The deshielded proton at C4 of the oxazole appears as a singlet near δ 8.2–8.5 ppm, while the carboxylic acid proton (if present) is observed as a broad peak at δ 12–14 ppm .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2220 cm⁻¹ (C≡N stretch of cyano group) .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ for C₁₁H₇N₂O₃: calculated 227.0456) confirm molecular formula .
- Melting Point : Comparative analysis with literature values (e.g., analogous oxazole-carboxylic acids melt at 182–242°C) .
Q. How does the electron-withdrawing cyano group influence the compound’s reactivity?
- Methodological Answer : The cyano group at the 2-position of the phenyl ring enhances electrophilicity of the oxazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . Under basic conditions (NaOH, 60°C), the cyano group may hydrolyze to a carboxylic acid, requiring careful pH control during synthesis. Kinetic studies (monitored via HPLC) show that electron-withdrawing groups reduce the activation energy for ring-opening reactions by ~15–20% compared to methoxy-substituted analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in oxazole-ring formation be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, using tert-butyl esters as β-keto ester precursors directs cyclocondensation to favor the 1,2-oxazole isomer over 1,3-oxazole by >90% . Computational modeling (DFT calculations) predicts transition-state energies to optimize substituent positioning. Catalytic systems like Pd(OAc)₂/XPhos improve coupling efficiency for aryl groups, reducing byproducts (e.g., diaryl oxazoles) .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays. IC₅₀ values are compared to structurally similar compounds (e.g., 3-methoxyphenyl analogs show IC₅₀ = 2.1 μM vs. 3-cyanophenyl at 1.4 μM) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM). Synergy studies with cisplatin can assess combinatorial effects .
- Solubility optimization : Prepare sodium salts (via NaOH neutralization) to enhance aqueous solubility for in vivo testing. LogP values (calculated: 1.8) guide formulation in DMSO/PBS mixtures .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding poses in protein active sites (e.g., COX-2). The cyano group forms hydrogen bonds with Arg120 (binding energy: −9.2 kcal/mol), while the carboxylic acid interacts with Tyr355 . MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer :
- Thermal stability : TGA analysis shows decomposition onset at 220°C (N₂ atmosphere). DSC reveals a glass transition (Tg) at 85°C, indicating amorphous solid-state behavior .
- pH stability : Accelerated degradation studies (25°C, 0.1 M buffers) show 90% retention at pH 4–7 after 72 hours. Acidic conditions (pH < 2) hydrolyze the cyano group to amides (HPLC-MS monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
